

# In-Depth Technical Guide: Dihydrotrichotetronine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dihydrotrichotetronine*

Cat. No.: *B15596215*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dihydrotrichotetronine**, a sorbicillinoid natural product. It covers its chemical identity, and to the extent publicly available, its biological context and physicochemical properties. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Chemical Identification and Properties

**Dihydrotrichotetronine** is a complex polyketide belonging to the sorbicillinoid class of secondary metabolites.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source
CAS Number	199729-13-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>28</sub> H <sub>34</sub> O <sub>8</sub>	<a href="#">[1]</a>
Molecular Weight	498.56 g/mol	<a href="#">[1]</a>
IUPAC Name	2(5H)-Furanone, 5-[(1S,2S,3R,4R,7S)-5,7-dihydroxy-4,7-dimethyl-8-oxo-6-[(2E,4E)-1-oxo-2,4-hexadien-1-yl]-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]bicyclo[2.2.2]oct-5-en-2-yl]-4-hydroxy-3-methyl-	N/A

## Biological Context and Activity

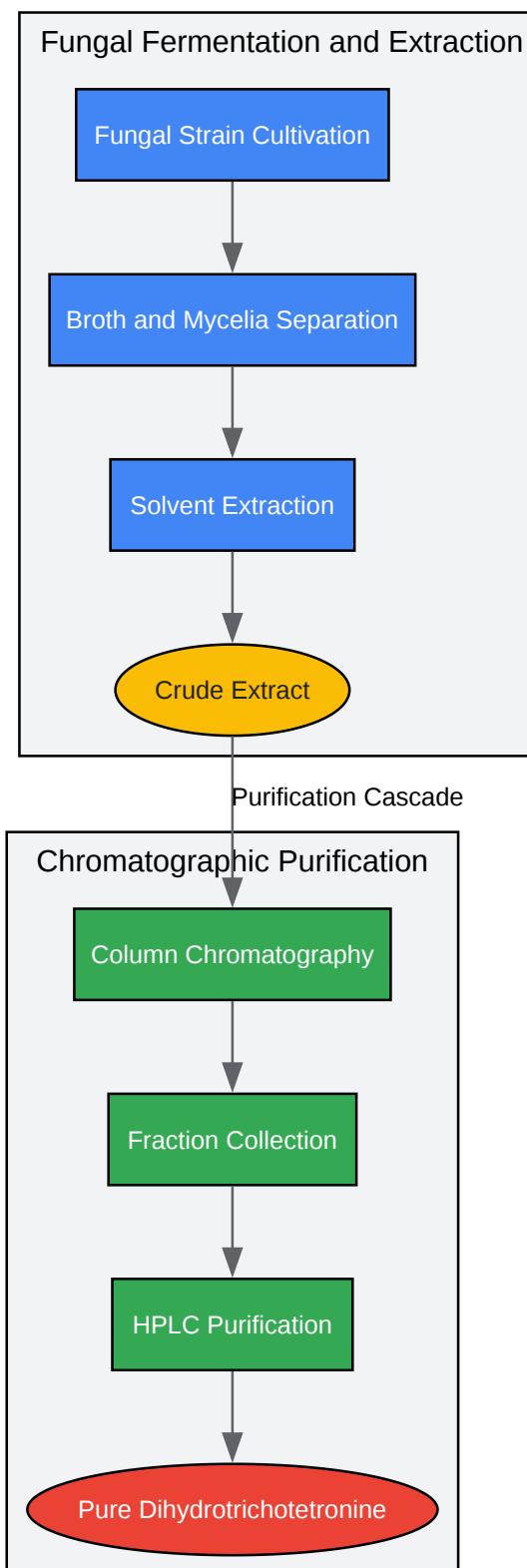
**Dihydrotrichotetronine** has been identified as a sorbitol compound.[\[1\]](#)[\[2\]](#) It is a natural product isolated from the deep-sea sediment-derived fungus *Penicillium* sp. SCSIO06871. At present, detailed public information regarding its specific biological activities, mechanism of action, and involvement in signaling pathways is limited. The broader class of sorbicillinoids, to which **Dihydrotrichotetronine** belongs, is known for a wide range of biological activities, which may suggest potential areas of investigation for this specific molecule.

## Experimental Information

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of **Dihydrotrichotetronine** are not extensively available in the public domain. The primary source of its characterization is from the isolation from its natural fungal source.

## Isolation from *Penicillium* sp. SCSIO06871

The isolation and structural elucidation of **Dihydrotrichotetronine** were reported by Pang et al. in Bioorganic Chemistry (2021). The general workflow for the isolation of secondary metabolites from fungal cultures typically involves the following steps.



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Caption: Generalized workflow for the isolation of fungal secondary metabolites.

## Physicochemical Data

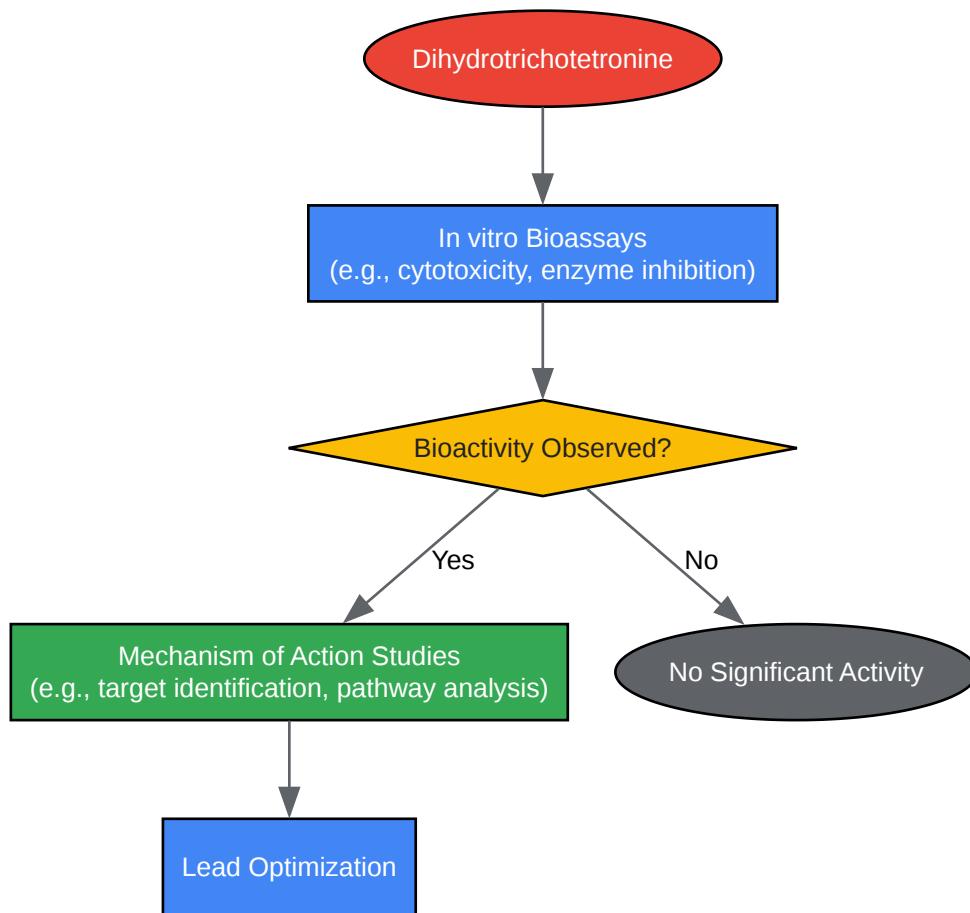
Comprehensive, publicly available quantitative data for **Dihydrotrichotetronine** is limited. The characterization of a novel natural product would typically involve the generation of the following spectroscopic data.

Table 2: Expected Spectroscopic Data for Structural Elucidation

Data Type	Description
<sup>1</sup> H NMR	Provides information on the chemical environment of hydrogen atoms in the molecule.
<sup>13</sup> C NMR	Provides information on the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC)	Used to determine the connectivity between atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS)	Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
Infrared (IR) Spectroscopy	Identifies the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy	Provides information about the electronic transitions within the molecule, particularly conjugated systems.

## Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the public domain detailing the signaling pathways modulated by **Dihydrotrichotetronine** or its precise mechanism of action. Research into these aspects would be a critical next step in understanding its pharmacological potential. A hypothetical logical workflow for investigating the biological activity of a novel natural product is presented below.



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Caption: Logical workflow for the initial biological screening of a novel compound.

This document serves as a summary of the currently available information on **Dihydrotrichotetronine**. Further research is required to fully elucidate its biological activities and potential therapeutic applications.

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## References

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- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Dihydrotrichotetronine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596215#dihydrotrichotetronine-cas-number-and-iupac-name]

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